molecular formula C23H22N4O2 B060980 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine CAS No. 167375-27-1

6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine

Cat. No. B060980
M. Wt: 386.4 g/mol
InChI Key: FPUHBIQZLZYUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine, commonly known as ACPD, is a pyrazolo-pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACPD is a potent agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and plasticity in the central nervous system (CNS).

Mechanism Of Action

ACPD acts as a selective agonist of the group I 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines, which are coupled to the Gq/11 family of G proteins and activate the phospholipase C (PLC) signaling pathway. The activation of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines by ACPD leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC), which modulates the activity of various ion channels and receptors. ACPD also modulates the release of neurotransmitters, such as glutamate and GABA, by presynaptic modulation of voltage-gated calcium channels and the activation of metabotropic autoreceptors.

Biochemical And Physiological Effects

ACPD has been shown to have various biochemical and physiological effects in the CNS, including the modulation of synaptic transmission, synaptic plasticity, and neuronal excitability. ACPD has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are the cellular mechanisms underlying learning and memory. ACPD has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of neuronal excitability and synaptic plasticity.

Advantages And Limitations For Lab Experiments

The advantages of using ACPD in lab experiments include its high potency and selectivity for 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines, which allows for the precise modulation of synaptic transmission and plasticity. ACPD also has a long half-life and can be administered systemically or locally, making it suitable for in vivo experiments. However, the limitations of using ACPD include its potential toxicity and off-target effects, which can complicate the interpretation of experimental results. ACPD also has a short shelf-life and requires careful storage and handling to maintain its stability and purity.

Future Directions

For the research on ACPD include the development of novel 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine agonists and antagonists with improved pharmacokinetic properties and selectivity profiles. The use of ACPD and other 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine modulators in the treatment of various CNS disorders, such as epilepsy, Parkinson's disease, and schizophrenia, also requires further investigation. The role of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines in the regulation of neuronal excitability and synaptic plasticity in different brain regions and cell types also needs to be explored in more detail. Overall, ACPD and other 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine modulators have the potential to provide new insights into the mechanisms underlying CNS disorders and to facilitate the development of novel therapeutics for these conditions.

Synthesis Methods

The synthesis of ACPD involves the condensation of 2-aminobiphenyl-4-carboxylic acid with 5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a purity of over 95%.

Scientific Research Applications

ACPD has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, Parkinson's disease, Alzheimer's disease, and schizophrenia. The 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine agonists like ACPD have been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of neuronal excitability and synaptic plasticity. ACPD has also been used as a tool compound to study the role of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines in various physiological and pathological conditions, such as pain, anxiety, depression, and addiction.

properties

CAS RN

167375-27-1

Product Name

6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-[(7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]phenyl]benzamide

InChI

InChI=1S/C23H22N4O2/c1-2-5-20-19(23(29)27-21(26-20)12-13-25-27)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22(24)28/h3-4,6-13,25H,2,5,14H2,1H3,(H2,24,28)

InChI Key

FPUHBIQZLZYUIY-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N

synonyms

4'-((7-Hydroxy-5-propylpyrazolo(1,5-a)pyrimidin-6-yl)methyl)-(1,1'-biphenyl)-2-carboxamide

Origin of Product

United States

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